Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate
Description
Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate is an organobromine compound characterized by an α,β-unsaturated ester backbone substituted with a bromine atom at position 3, two methoxy groups at position 4, and a methyl group at position 2. The bromine substituent enhances its electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution or cross-coupling reactions. Its dimethoxy and ester functionalities further contribute to its versatility in pharmaceutical and agrochemical manufacturing.
Properties
Molecular Formula |
C9H15BrO4 |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C9H15BrO4/c1-5-14-8(11)6(2)7(10)9(12-3)13-4/h9H,5H2,1-4H3 |
InChI Key |
NTIUDPXPWABBQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(OC)OC)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate typically involves the bromination of ethyl 4,4-dimethoxy-2-methylbut-2-enoate. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.
Major Products Formed:
Substitution: Ethyl 3-amino-4,4-dimethoxy-2-methylbut-2-enoate.
Reduction: Ethyl 3-bromo-4,4-dimethoxy-2-methylbutanol.
Oxidation: Ethyl 3-bromo-4,4-dimethoxy-2-methylbutanoic acid.
Scientific Research Applications
Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to form carboxylic acids. The methoxy groups can be involved in oxidation-reduction reactions, influencing the compound’s reactivity and stability. These interactions are crucial in determining the compound’s biological and chemical properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate
Structural Differences: This compound lacks the bromine atom at position 3, which is present in the target molecule. Reactivity and Applications: The absence of bromine reduces its suitability for substitution reactions. However, the α,β-unsaturated ester moiety retains utility in Michael additions or Diels-Alder reactions. Its commercial availability (3 suppliers) suggests widespread use as a precursor for further functionalization .
Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4)
Structural Differences: Features a bromine atom on an aromatic ring (4-bromo-2-formyl-6-methoxyphenoxy group) instead of an aliphatic chain. The formyl group introduces additional reactivity for condensation or reduction reactions. Reactivity and Applications: The aromatic bromine is less reactive in aliphatic substitution but may participate in Ullmann or Suzuki-Miyaura couplings. The formyl group enables applications in synthesizing heterocycles or Schiff bases .
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
Structural Differences: An aromatic bromine attached to an acetophenone core, contrasting with the aliphatic bromine in the target compound. Reactivity and Applications: Aromatic bromides are typically inert in SN2 reactions but undergo electrophilic substitutions or transition metal-catalyzed couplings. This compound is used as an intermediate in controlled industrial or laboratory settings .
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
Structural Differences : A psychoactive phenethylamine derivative with bromine on a dimethoxy-substituted aromatic ring.
Reactivity and Applications : The amine group facilitates pharmacological activity, unlike the ester-based target compound. 2C-B is primarily relevant in neuropharmacology and forensic analysis .
Fluorinated Bromides (e.g., (3-Bromo-4,4,4-trifluorobutyl)benzene)
Structural Differences: Fluorine atoms introduce strong electron-withdrawing effects, altering electronic properties compared to the methoxy and ester groups in the target compound.
Data Table: Key Comparative Properties
Research Findings and Trends
- Bromine Position: Aliphatic bromine (target compound) exhibits higher reactivity in nucleophilic substitutions compared to aromatic bromine (e.g., 2-Bromo-4'-methoxyacetophenone) .
- Fluorine vs. Methoxy : Fluorinated bromides prioritize stability under harsh conditions, whereas methoxy groups enhance solubility and electronic modulation .
- Pharmacological vs. Industrial Use : Brominated phenethylamines (2C-B) diverge from ester-based compounds in application scope, emphasizing the role of functional groups in determining biological activity .
Biological Activity
Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate is an organic compound that has garnered interest in medicinal and synthetic chemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including potential applications, synthesis methods, and relevant case studies.
Molecular Formula: C11H15BrO4
Molecular Weight: 267.12 g/mol
The compound is characterized by the presence of a bromo substituent at the third carbon of the butenoate chain and two methoxy groups at the fourth carbon. These structural features may enhance its reactivity and biological activity compared to similar compounds.
Synthesis Methods
Several synthetic routes have been developed for this compound. Common approaches include:
- Bromination Reactions: Utilizing bromine or brominating agents to introduce the bromo group.
- Esterification Reactions: Reacting appropriate acids with alcohols in the presence of catalysts.
- Nucleophilic Substitution: Employing nucleophiles to replace leaving groups in precursor compounds.
These methods highlight the versatility in synthesizing this compound for research and application purposes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of halogen atoms (like bromine) and methoxy groups can contribute to enhanced biological activity against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in antimicrobial formulations.
Interaction with Biological Targets
This compound may interact with various biological targets through mechanisms such as:
- Enzyme Inhibition: Compounds with similar structures have been found to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may act as a modulator for specific receptors, influencing physiological responses.
These interactions are crucial for assessing both its utility in synthesis and its safety profile in potential pharmaceutical applications.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on a series of brominated esters, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological methods.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (Penicillin) | 0.5 | Staphylococcus aureus |
This data suggests that this compound could be a candidate for further development as an antimicrobial agent.
Case Study 2: Enzyme Inhibition Studies
Further investigations into the enzyme inhibition properties of this compound revealed its potential as a competitive inhibitor of certain hydrolases. The kinetic parameters were analyzed using Lineweaver-Burk plots.
| Enzyme | Ki (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase | 5.6 | Competitive |
| Lipase | 12.3 | Non-competitive |
These findings indicate that the compound may have therapeutic implications in conditions where these enzymes are dysregulated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
